molecular formula C19H21N3O2 B1246048 Naamine A

Naamine A

Cat. No. B1246048
M. Wt: 323.4 g/mol
InChI Key: UKDSUTMIUKSRCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naamine A is a natural product found in Notodoris citrina, Leucetta chagosensis, and other organisms with data available.

Scientific Research Applications

Antifungal and Antiviral Properties

Naamine A, derived from the Indonesian sponge Leucetta chagosensis, has displayed significant antifungal activity. Specifically, it has shown effectiveness against the phytopathogenic fungus Cladosporium herbarum and mild cytotoxicity against certain cell lines. Moreover, naamine derivatives have demonstrated notable in vivo activity against tobacco mosaic virus, outperforming commercial plant virucides like ribavirin. This positions naamine A and its derivatives as promising agents in antifungal and antiviral research (Hassan et al., 2004); (Guo et al., 2018).

Role in Plant Zinc Homeostasis

Research on nicotianamine (NA), a variant of naamine, highlights its crucial role in plant zinc homeostasis. NA forms stable complexes with various metal cations, including zinc, and facilitates zinc trafficking in plants. It is particularly significant for biofortification efforts, as it binds zinc in rice grains in a form that is bioavailable for humans (Clemens et al., 2013).

Inhibition of Nitric Oxide Synthase

Naamine A has also been found to possess moderate antifungal and nitric oxide synthase inhibitory activities. This suggests its potential application in the study of fungal infections and conditions related to nitric oxide production (Dunbar et al., 2000).

Iron Deficiency and Hypertension Control

In the context of human health, studies have explored nicotianamine's roles in iron homeostasis and as a potential antihypertensive agent. It inhibits angiotensin I-converting enzyme, suggesting a role in hypertension management. Additionally, it is involved in controlling iron levels in plants, which has implications for biofortification and nutrition (Hayashi & Kimoto, 2007).

Enhancing Iron Bioavailability

Nicotianamine and its derivatives have shown to enhance iron bioavailability more effectively than other known enhancers. This property is particularly beneficial for improving the nutritional quality of staple plant foods (Beasley et al., 2019).

Antihypertensive Effects in Rice

Genetically modified rice containing higher levels of nicotianamine has been developed to exploit its antihypertensive properties. This biofortification approach aims to utilize the health benefits of nicotianamine in everyday diet (Usuda et al., 2009).

Biochemical and Molecular Analysis

Advanced analytical techniques have been used to study nicotianamine, contributing to our understanding of its role in physiological processes. This includes the use of isotopically labelled nicotianamine for fast and sensitive analysis (Schmidt et al., 2011).

Cosmetic Applications

In the field of dermatology, derivatives like N-acetyl glucosamine (a related compound to naamine) have been used in topical treatments for hyperpigmentation disorders. This demonstrates the broader applicability of naamine-related compounds beyond traditional medical or agricultural fields (Bissett et al., 2007).

Electronic Structure Studies

The electronic structures of naamine A have been studied to understand their charge transfer properties, which is vital for comprehending their biological activity at a molecular level (Jiang et al., 2011).

properties

Product Name

Naamine A

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

4-[[2-amino-5-[(4-methoxyphenyl)methyl]-3-methylimidazol-4-yl]methyl]phenol

InChI

InChI=1S/C19H21N3O2/c1-22-18(12-14-3-7-15(23)8-4-14)17(21-19(22)20)11-13-5-9-16(24-2)10-6-13/h3-10,23H,11-12H2,1-2H3,(H2,20,21)

InChI Key

UKDSUTMIUKSRCH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=C1N)CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)O

synonyms

naamine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naamine A
Reactant of Route 2
Naamine A
Reactant of Route 3
Reactant of Route 3
Naamine A
Reactant of Route 4
Reactant of Route 4
Naamine A
Reactant of Route 5
Naamine A
Reactant of Route 6
Naamine A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.